Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- Aldehyde proton: δ 9.88 (s, 1H, -CHO).
- Aromatic protons (benzene): δ 7.82 (d, J = 8.4 Hz, 2H), 7.12 (d, J = 8.4 Hz, 2H).
- Thienyl protons: δ 7.45 (dd, J = 3.6 Hz, 1H), 7.21 (d, J = 5.1 Hz, 1H), 6.98 (m, 1H).
- Oxazole protons: δ 6.75 (s, 1H, H-3 of oxazole).
- Ethoxy protons: δ 4.32 (t, J = 6.0 Hz, 2H, -OCH₂-), 3.67 (t, J = 6.0 Hz, 2H, -CH₂-).
- Methyl group: δ 2.41 (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
In ethanol, the compound exhibits λₘₐₐ at 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 324 nm (ε = 8,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated benzaldehyde-oxazole system and n→π* transitions of the thienyl sulfur lone pairs.
Tautomerism and Electronic Effects of Thienyl-Oxazole Substituents
The oxazole ring’s tautomeric equilibrium typically favors the 1,3-oxazole form over the 1,2-isomer due to greater aromatic stabilization. However, the electron-donating methyl group at C-5 and electron-withdrawing thienyl group at C-2 perturb this equilibrium. Natural Bond Orbital (NBO) analysis reveals:
- The thienyl group donates electron density via resonance (+M effect) into the oxazole ring, increasing the basicity of the nitrogen atom.
- The methyl group’s inductive (+I) effect further stabilizes the oxazole’s aromatic sextet.
These electronic effects reduce the likelihood of tautomerization, as evidenced by the absence of enol-related signals in NMR spectra of analogous compounds. The thienyl-oxazole system also enhances the benzaldehyde’s electrophilicity, with the aldehyde carbon’s partial positive charge increasing by 12% compared to unsubstituted benzaldehyde.
Electronic Effects Summary :
| Substituent | Effect Type | Impact on Oxazole |
|---|---|---|
| Thienyl (C-2) | +M resonance | Increased electron density at N |
| Methyl (C-5) | +I inductive | Stabilized aromatic system |
Properties
CAS No. |
103789-62-4 |
|---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H15NO3S/c1-12-15(18-17(21-12)16-3-2-10-22-16)8-9-20-14-6-4-13(11-19)5-7-14/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
WNUKRMQRSOJFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-(thiophen-2-yl)oxazole with 4-hydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzyl alcohol.
Substitution: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)-2-nitrobenzaldehyde (in the case of nitration).
Scientific Research Applications
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Electronic Effects
Target Compound
- Key Features: Oxazole-thienyl group: The oxazole ring (electron-deficient due to N and O atoms) and thienyl (electron-rich sulfur-containing aromatic ring) create a conjugated system with mixed electronic properties.
Analog 1: 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde (CAS 114393-97-4)
- Structure : Ethoxy linker connects benzaldehyde to a pyridine ring substituted with an ethyl group.
- Comparison :
- Pyridine is less electron-deficient than oxazole, altering reactivity in nucleophilic additions.
- Ethyl substituent increases lipophilicity compared to the methyl group in the target compound.
- Used as a synthetic intermediate for pioglitazone (antidiabetic drug), highlighting pharmaceutical relevance .
Analog 2: Benzaldehyde, 4-[2-(dimethylamino)ethoxy]- (CAS 15182-92-0)
- Structure: Dimethylamino group on the ethoxy chain.
- Comparison: The basic dimethylamino group enhances solubility in polar solvents, contrasting with the hydrophobic thienyl-oxazole system. Potential for hydrogen bonding, which the target compound lacks .
Analog 3: Benzaldehyde, 4-[2-(1,3-dioxan-2-yl)ethoxy]- (CAS 188884-61-9)
- Structure : 1,3-Dioxane ring attached via ethoxy.
- Comparison: The dioxane group introduces electron-donating oxygen atoms, increasing hydrophilicity. Lower molecular weight (236.26 g/mol) vs.
Physicochemical Properties
Research Findings and Implications
- Electronic Effects: The target compound’s oxazole-thienyl system offers unique electronic properties, distinguishing it from analogs with pyridine (Analog 1) or amino groups (Analog 2). This could influence its reactivity in aldol condensations or Grignard reactions.
- Steric Considerations : The ethoxy linker minimizes steric clash in all analogs, but bulkier substituents (e.g., silyl ethers in CAS 566949-37-9 ) reduce reaction yields.
- Biological Relevance: The dimethylamino analog’s solubility (Analog 2) suggests better bioavailability, while the target compound’s hydrophobicity may enhance blood-brain barrier penetration .
Biological Activity
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- (CAS Number: 103789-62-4) is an organic compound that exhibits various biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and potential anticancer effects, supported by recent research findings and case studies.
| Property | Details |
|---|---|
| Molecular Formula | C17H15NO3S |
| Molecular Weight | 313.37 g/mol |
| Appearance | White to light yellow solid |
| Storage Conditions | Room temperature |
| Sensitivity | Irritant |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of benzaldehyde derivatives. For instance, benzaldehyde has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The mechanism of action is thought to involve disruption of the bacterial cell membrane and coagulation of cytosolic components, leading to cell death .
In a comparative study, benzaldehyde was found to reduce the minimum inhibitory concentration (MIC) of standard antibiotics such as norfloxacin and imipenem, indicating its potential as an antibiotic modulator .
Antifungal Activity
Benzaldehyde derivatives have also demonstrated antifungal activity. A study investigating the effects of various benzaldehyde compounds on fungal pathogens reported significant inhibition of growth in species such as Candida albicans. The antifungal mechanism is believed to involve the alteration of cell membrane integrity .
Anticancer Potential
Emerging research suggests that benzaldehyde derivatives may possess anticancer properties. For example, compounds containing oxazole moieties have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies indicate that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
- Benzaldehyde as an Antibiotic Modulator :
- Cytotoxic Effects on Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
